1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine 1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17759893
InChI: InChI=1S/C12H15N3/c1-13-8-12-14-10-4-2-3-5-11(10)15(12)9-6-7-9/h2-5,9,13H,6-8H2,1H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine

CAS No.:

Cat. No.: VC17759893

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 1-(1-cyclopropylbenzimidazol-2-yl)-N-methylmethanamine
Standard InChI InChI=1S/C12H15N3/c1-13-8-12-14-10-4-2-3-5-11(10)15(12)9-6-7-9/h2-5,9,13H,6-8H2,1H3
Standard InChI Key IIAVHZQHJRBATG-UHFFFAOYSA-N
Canonical SMILES CNCC1=NC2=CC=CC=C2N1C3CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine (molecular formula: C₁₂H₁₅N₃; molecular weight: 201.27 g/mol) features a benzimidazole scaffold fused to a benzene ring, with a cyclopropyl group attached to the imidazole nitrogen (N1) and an N-methylmethanamine substituent at the C2 position . The IUPAC name, 1-(1-cyclopropylbenzimidazol-2-yl)-N-methylmethanamine, reflects this substitution pattern . The cyclopropyl group introduces steric hindrance and electronic effects, while the N-methylmethanamine moiety enhances solubility and basicity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅N₃
Molecular Weight201.27 g/mol
IUPAC Name1-(1-cyclopropylbenzimidazol-2-yl)-N-methylmethanamine
SMILESCNCC1=NC2=CC=CC=C2N1C3CC3
InChI KeyIIAVHZQHJRBATG-UHFFFAOYSA-N

The cyclopropyl group (C3H5) contributes to a calculated partition coefficient (LogP) of ~2.1, balancing lipophilicity and aqueous solubility . The N-methylmethanamine group (CH2NHCH3) introduces a basic nitrogen (pKa ~9.5), facilitating protonation under physiological conditions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopropyl protons (δ 0.5–2.5 ppm) and aromatic benzimidazole protons (δ 7.0–8.0 ppm) . Infrared (IR) spectra show characteristic N-H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 201.27 ([M+H]⁺) .

Synthetic Routes and Optimization

Core Benzimidazole Formation

The benzimidazole core is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For example, heating o-phenylenediamine with formic acid yields unsubstituted benzimidazole, while substituted analogs require tailored aldehydes or ketones .

Cyclopropanation Strategies

Introducing the cyclopropyl group at N1 involves alkylation using cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in dimethylformamide) . Alternative methods include transition metal-catalyzed cyclopropanation, though yields remain moderate (~40–60%) due to steric constraints .

N-Methylation of Methanamine

The final step employs reductive amination with formaldehyde and sodium borohydride (NaBH₄) or direct methylation using methyl iodide . Solvent selection (e.g., tetrahydrofuran vs. acetonitrile) critically influences reaction efficiency, with optimal yields reaching 70–75% .

Table 2: Synthetic Pathway Comparison

StepReagents/ConditionsYield (%)
Benzimidazole formationo-Phenylenediamine + HCOOH85
CyclopropanationCyclopropyl bromide, K₂CO₃60
N-MethylationCH₃I, DMF, 60°C75

Biological Activity and Mechanisms

Antimicrobial Effects

Benzimidazoles with basic side chains exhibit broad-spectrum antimicrobial activity. The N-methylmethanamine group in this compound could enhance membrane penetration, potentiating activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Neuroprotective Hypotheses

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the cyclopropyl group with isopropyl (as in PubChem CID 43142742) increases LogP to ~2.8, reducing aqueous solubility but enhancing blood-brain barrier permeability . The N-methylmethanamine group in the target compound improves solubility (∼15 mg/mL) compared to unsubstituted analogs (<5 mg/mL) .

Table 3: Analog Comparison

CompoundSubstituent (N1)C2 SubstituentMolecular WeightLogP
Target CompoundCyclopropylN-methylmethanamine201.272.1
PubChem CID 43142742Cyclopropyl3-methylbutan-1-amine243.352.8

Industrial Applications

The cyclopropyl group’s metabolic stability makes this compound a candidate for agrochemical development, particularly as a fungicide or insecticide . Its rigid structure also suits metal-organic framework (MOF) synthesis, where benzimidazoles act as bridging ligands .

Future Research Directions

Targeted Biological Screening

Priority areas include:

  • Kinase inhibition assays: Prioritize tyrosine kinases (e.g., EGFR, VEGFR) due to benzimidazole’s ATP-binding site affinity.

  • Antiparasitic testing: Evaluate activity against Plasmodium falciparum and Leishmania species.

Synthetic Methodology Improvements

Developing enantioselective cyclopropanation protocols could yield optically pure variants for chiral drug discovery . Flow chemistry approaches may enhance reaction scalability and safety.

Computational Modeling Advances

Machine learning models trained on benzimidazole datasets could predict novel derivatives with optimized pharmacokinetic profiles. Quantum mechanical calculations (e.g., DFT) would elucidate charge distribution and reactive sites .

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